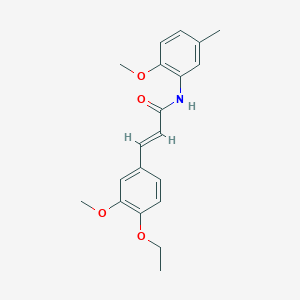
(2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide, also known as EMMP, is a synthetic compound that belongs to the family of chalcones. Chalcones are known to possess various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. EMMP has gained attention in the scientific community due to its potential therapeutic applications in cancer treatment.
Mechanism of Action
The mechanism of action of (2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide is not fully understood. However, it has been suggested that this compound induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This pathway involves the release of cytochrome c from the mitochondria, which activates caspases, leading to cell death. This compound has also been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity in normal cells, indicating its selectivity towards cancer cells. It has been shown to induce cell cycle arrest and DNA damage in cancer cells, leading to apoptosis. This compound has also been found to inhibit angiogenesis, which is the process of new blood vessel formation, a crucial step in tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
(2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide has several advantages for lab experiments. It is a synthetic compound, which allows for easy synthesis and purification. This compound has also been found to have good stability in various solvents, making it suitable for in vitro studies. However, this compound has poor water solubility, which limits its use in in vivo studies. Additionally, the mechanism of action of this compound is not fully understood, which requires further investigation.
Future Directions
Could include studying the pharmacokinetics and pharmacodynamics of (2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide in animal models, developing more water-soluble derivatives of this compound, and exploring its potential in combination therapy with other cancer drugs. Additionally, more studies are needed to understand the mechanism of action of this compound and its effects on normal cells.
Synthesis Methods
(2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide can be synthesized through a simple reaction between 4-ethoxy-3-methoxybenzaldehyde and 2-methoxy-5-methylbenzaldehyde in the presence of a base catalyst. The resulting intermediate is then reacted with propionyl chloride to obtain this compound. The synthesis method has been optimized for high yield and purity.
Scientific Research Applications
(2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide has been extensively studied for its potential anticancer properties. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to inhibit cancer cell migration and invasion, which are important factors in cancer metastasis. Additionally, this compound has been shown to sensitize cancer cells to chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
properties
IUPAC Name |
(E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-5-25-18-10-7-15(13-19(18)24-4)8-11-20(22)21-16-12-14(2)6-9-17(16)23-3/h6-13H,5H2,1-4H3,(H,21,22)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDBABPDQUHYGM-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)C)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=C(C=CC(=C2)C)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

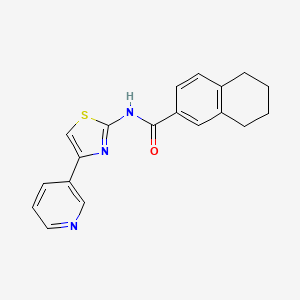



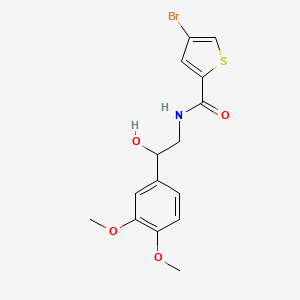
![2-(3-{[(4-fluorophenyl)sulfonyl]amino}phenoxy)-N-isopropylnicotinamide](/img/structure/B2623972.png)
![2-methoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2623973.png)

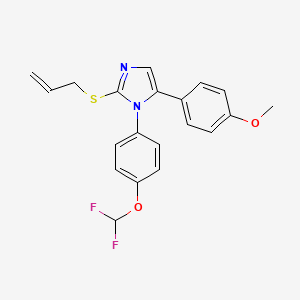
![3-methylidene-1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidine](/img/structure/B2623978.png)
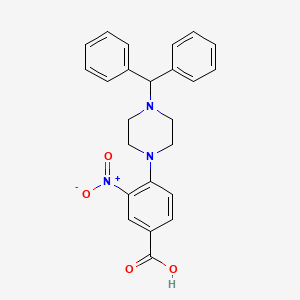

![N-[1H-1,2,3-benzotriazol-1-yl(2-chlorophenyl)methylene]benzenesulfonamide](/img/structure/B2623985.png)
